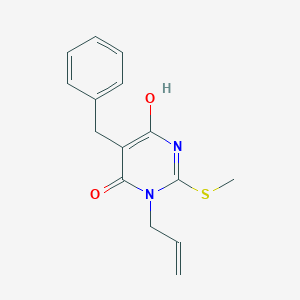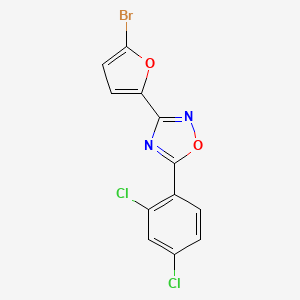![molecular formula C20H22N4O B6136343 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B6136343.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea, also known as DMMPU, is a chemical compound that has been widely used in scientific research. It is a pyrazole-based compound that has been synthesized using various methods. DMMPU has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学研究应用
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.
作用机制
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. By inhibiting COX-2 activity, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea may have anti-inflammatory effects. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has also been shown to inhibit the growth of certain weeds by interfering with the biosynthesis of plant hormones.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has been shown to have anti-inflammatory effects in vitro, as it inhibits the production of pro-inflammatory cytokines. In addition, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has been shown to inhibit the growth of certain weeds by interfering with the biosynthesis of plant hormones.
实验室实验的优点和局限性
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has also been shown to have low toxicity, making it a safe compound to work with. However, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has some limitations for use in lab experiments. It has limited solubility in water, which may make it difficult to work with in aqueous solutions. In addition, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea. One potential area of research is the development of new synthetic methods for N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea that are more efficient and cost-effective. Another area of research is the investigation of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea's potential as an anti-inflammatory agent in vivo, as well as its potential use as a herbicide in agriculture. Finally, further research is needed to fully understand the mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea and its potential applications in various fields of scientific research.
合成方法
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea can be synthesized using various methods. One of the most commonly used methods is the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-methylbenzylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with phenylisocyanate to yield N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea.
属性
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-9-7-8-10-17(14)13-24-16(3)19(15(2)23-24)22-20(25)21-18-11-5-4-6-12-18/h4-12H,13H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANARKYEFBYCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136285.png)

![2-(4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclopentyl-2-piperazinyl)ethanol](/img/structure/B6136298.png)

![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)

![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B6136332.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)